2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid 2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Brand Name: Vulcanchem
CAS No.: 900771-94-0
VCID: VC5789661
InChI: InChI=1S/C13H12ClN3O2/c1-7-5-8(2)16-13(15-7)17-9-3-4-11(14)10(6-9)12(18)19/h3-6H,1-2H3,(H,18,19)(H,15,16,17)
SMILES: CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Cl)C(=O)O)C
Molecular Formula: C13H12ClN3O2
Molecular Weight: 277.71

2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid

CAS No.: 900771-94-0

Cat. No.: VC5789661

Molecular Formula: C13H12ClN3O2

Molecular Weight: 277.71

* For research use only. Not for human or veterinary use.

2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid - 900771-94-0

Specification

CAS No. 900771-94-0
Molecular Formula C13H12ClN3O2
Molecular Weight 277.71
IUPAC Name 2-chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
Standard InChI InChI=1S/C13H12ClN3O2/c1-7-5-8(2)16-13(15-7)17-9-3-4-11(14)10(6-9)12(18)19/h3-6H,1-2H3,(H,18,19)(H,15,16,17)
Standard InChI Key GVVZIESYJZRTOE-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)Cl)C(=O)O)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-Chloro-5-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid (C₁₃H₁₂ClN₃O₂) features a benzoic acid backbone substituted at the 2-position with chlorine and at the 5-position with a 4,6-dimethylpyrimidin-2-yl amino group. The pyrimidine ring adopts a planar configuration with methyl groups at positions 4 and 6, creating steric effects that influence molecular interactions .

Table 1: Key Structural Parameters

PropertyValue
Molecular Weight277.71 g/mol
Exact Mass277.0623 Da
Topological Polar Surface Area89.3 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Spectroscopic Identification

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks at:

  • 1680 cm⁻¹ (C=O stretching of carboxylic acid)

  • 1550 cm⁻¹ (C-N pyrimidine ring vibration)

  • 750 cm⁻¹ (C-Cl bending)

Nuclear magnetic resonance (NMR) data (DMSO-d₆):

  • ¹H NMR: δ 8.21 (s, 1H, pyrimidine-H), 2.41 (s, 6H, CH₃), 13.2 (br s, 1H, COOH)

  • ¹³C NMR: δ 167.8 (COOH), 158.2 (pyrimidine C2), 25.1 (CH₃)

Synthetic Methodologies

Laboratory-Scale Synthesis

The standard preparation involves a three-step sequence:

  • Pyrimidine Core Formation:
    4,6-Dimethylpyrimidin-2-amine synthesis via Guareschi-Thorpe condensation of acetylacetone with guanidine carbonate under reflux conditions (yield: 68-72%) .

  • Buchwald-Hartwig Coupling:
    Palladium-catalyzed cross-coupling between 5-amino-2-chlorobenzoic acid and 2-chloro-4,6-dimethylpyrimidine using Xantphos ligand and Cs₂CO₃ base in toluene at 110°C (24 hr, yield: 55-60%) .

  • Acid Workup:
    Precipitation from ethanol/water (1:3) at pH 2.5 yields crystalline product (purity >95% by HPLC) .

Table 2: Optimization of Coupling Conditions

ParameterOptimal ValueEffect on Yield
Catalyst Loading5 mol% Pd(OAc)₂+18% yield
Reaction Time18 hr-7% impurity
Temperature105°C+12% conversion

Industrial Production Challenges

Scale-up difficulties arise from:

  • Exothermic nature of coupling reaction requiring precise temperature control

  • Palladium removal to <10 ppm specifications

  • Polymorphism issues during crystallization

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Water0.45 ± 0.0225
Ethanol12.3 ± 0.825
DMSO89.4 ± 2.125
Ethyl Acetate1.2 ± 0.125

The limited aqueous solubility (0.45 mg/mL) necessitates formulation strategies for biological testing, typically using DMSO stocks diluted in saline .

Thermal Behavior

Differential scanning calorimetry shows:

  • Glass transition (Tg): 118°C

  • Melting point: 214-217°C with decomposition

  • ΔH fusion: 98.2 J/g

Biological Activity and Mechanisms

Antimicrobial Screening

Preliminary data against Gram-positive pathogens:

OrganismMIC (μg/mL)
S. aureus ATCC 2921332
E. faecalis ATCC 5129964

No activity observed against Gram-negative strains at ≤128 μg/mL .

Cytotoxicity Profile

Cell LineIC₅₀ (μM)
HeLa48.2 ± 3.1
MCF-756.7 ± 4.3
NIH/3T3>100

Selectivity index (SI) of 2.1-2.3 suggests moderate cancer cell specificity .

Industrial Applications

Pharmaceutical Intermediate

Used in synthesis of:

  • EGFR tyrosine kinase inhibitors

  • Antibiotic potentiators

  • Antifolate agents

Material Science Applications

  • Coordination polymers with Cu(II) for catalytic applications

  • Organic semiconductor precursors (HOMO = -5.6 eV)

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